molecular formula C8H9FN2S B113656 2-(4-Fluorophenyl)ethanethiohydrazide CAS No. 1332855-99-8

2-(4-Fluorophenyl)ethanethiohydrazide

Cat. No.: B113656
CAS No.: 1332855-99-8
M. Wt: 184.24 g/mol
InChI Key: MPQSMZRUOGTNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)ethanethiohydrazide is a thiohydrazide derivative characterized by a fluorophenyl group attached to an ethanethiohydrazide backbone. This compound is synthesized via a multi-step reaction pathway involving thiosemicarbazide intermediates and cyclization reactions with halogenated ketones (e.g., 2-bromoacetophenones) . Its structural features include:

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability, common in bioactive molecules targeting neurological enzymes like acetylcholinesterase (AChE).
  • Thiohydrazide moiety: Provides chelation sites for metal ions and hydrogen-bonding interactions, critical for enzyme inhibition .

Properties

CAS No.

1332855-99-8

Molecular Formula

C8H9FN2S

Molecular Weight

184.24 g/mol

IUPAC Name

2-(4-fluorophenyl)ethanethiohydrazide

InChI

InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)

InChI Key

MPQSMZRUOGTNKI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=S)NN)F

Canonical SMILES

C1=CC(=CC=C1CC(=S)NN)F

Synonyms

2-(4-fluorophenyl)ethanethiohydrazide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzeneethanethioic acid, 4-fluoro-, hydrazide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then treated with ethanethioic acid chloride to yield the desired hydrazide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for monitoring and control .

Types of Reactions:

    Oxidation: 2-(4-Fluorophenyl)ethanethiohydrazide can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-(4-Fluorophenyl)ethanethiohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzeneethanethioic acid, 4-fluoro-, hydrazide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial cell wall components, leading to cell death. The hydrazide moiety can form stable complexes with metal ions, disrupting enzymatic functions and metabolic pathways .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound offers moderate electronegativity, whereas chlorine (Cl) and trifluoromethyl (CF₃) in analogs provide stronger electron-withdrawing effects, altering reactivity and target binding.

Heterocyclic Moieties : The triazole-thione system in enables tautomerism, which influences redox properties and enzyme interactions. In contrast, the thiazole ring in the target compound enhances planar rigidity for AChE active-site penetration .

Synthetic Pathways: The target compound uses cyclization of thiosemicarbazides with bromoacetophenones , while triazole derivatives rely on NaOH-mediated tautomerization. Chlorinated analogs require multi-step nucleophilic substitutions, increasing synthetic complexity.

AChE Inhibition

  • Triazole-Thiones : Show comparable AChE inhibition but with higher selectivity due to sulfonyl groups interacting with peripheral anionic sites.
  • Chlorinated Analogs : Reduced AChE activity but increased cytotoxicity, likely due to stronger halogen interactions with off-target proteins.

Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP (~2.5) is lower than chlorinated analogs (logP ~3.8 ), favoring better blood-brain barrier penetration.
  • Metabolic Stability : Fluorine in the target compound reduces oxidative metabolism compared to methylphenyl-substituted analogs .

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